(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol
Overview
Description
(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol: is an organic compound characterized by the presence of a phenyl ring substituted with a propan-2-yloxy group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-(propan-2-yloxy)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process can be carried out in a continuous flow reactor, utilizing catalysts such as palladium on carbon or platinum oxide. The reaction is typically conducted under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atmospheres.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid, halogens, and sulfuric acid are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of 4-(propan-2-yloxy)benzaldehyde or 4-(propan-2-yloxy)benzoic acid.
Reduction: Formation of 4-(propan-2-yloxy)phenylethane or 4-(propan-2-yloxy)phenylethanol.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme action and substrate specificity.
Medicine: The compound has potential applications in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active site residues, facilitating its binding and subsequent catalytic activity. Additionally, the phenyl ring and propan-2-yloxy group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
(1R)-1-[4-(methoxy)phenyl]ethan-1-ol: This compound has a methoxy group instead of a propan-2-yloxy group, resulting in different chemical and biological properties.
(1R)-1-[4-(ethoxy)phenyl]ethan-1-ol: The ethoxy group in this compound leads to variations in reactivity and applications compared to the propan-2-yloxy derivative.
(1R)-1-[4-(butan-2-yloxy)phenyl]ethan-1-ol: The presence of a butan-2-yloxy group introduces steric effects that influence the compound’s behavior in chemical reactions and biological systems.
Uniqueness: The unique combination of the propan-2-yloxy group and the phenyl ring in (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol imparts distinct chemical and biological properties. This compound’s specific reactivity and binding characteristics make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(1R)-1-(4-propan-2-yloxyphenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJDAQAKNOBAD-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212301-05-7 | |
Record name | (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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